molecular formula C6H7NOS B8794013 4-Thiazolepropanal CAS No. 878001-07-1

4-Thiazolepropanal

Cat. No.: B8794013
CAS No.: 878001-07-1
M. Wt: 141.19 g/mol
InChI Key: CGQLWWXAVSIXPY-UHFFFAOYSA-N
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Description

4-Thiazolepropanal is a thiazole derivative featuring a propanal (aldehyde) substituent at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms, widely studied for their biological activity and applications in drug development. The propanal group in this compound introduces unique reactivity due to the aldehyde functionality, which can participate in nucleophilic additions, redox reactions, and hydrogen bonding.

Properties

CAS No.

878001-07-1

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)propanal

InChI

InChI=1S/C6H7NOS/c8-3-1-2-6-4-9-5-7-6/h3-5H,1-2H2

InChI Key

CGQLWWXAVSIXPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

4-Thiazolepropanal vs. Methyl 3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoate (Compound 3)

  • Substituents: this compound: Propanal group at the 4-position. Compound 3: Complex substituents including 4-chlorophenyl, phenylamino, and methyl propanoate groups .
  • Reactivity :
    • The aldehyde in this compound is highly reactive, enabling condensation reactions.
    • Compound 3’s ester and aryl groups favor hydrogen bonding and π-π stacking, critical for crystallinity and biological interactions .

This compound vs. Fluorophenyl-Triazolyl Thiazoles (Compounds 4 and 5)

  • Planarity :
    • Compounds 4 and 5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly, enhancing crystallinity .
    • This compound’s aldehyde may disrupt planarity, reducing packing efficiency compared to fluorinated analogs.

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